5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a sulfanyl group in its structure .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways .
Pharmacokinetics
The presence of a methoxyethyl group may influence its solubility and absorption .
Result of Action
Similar compounds have been known to exert various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Advantages and Limitations for Lab Experiments
5-Cl-3-MES-1,2,4-TD has several advantages in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, the compound has a wide range of applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent. However, the compound has several limitations in laboratory experiments. The compound is not water-soluble, and it is unstable in acidic environments. In addition, the compound has a relatively low solubility in organic solvents.
Future Directions
The potential future directions for 5-Cl-3-MES-1,2,4-TD are numerous. The compound could be further studied for its potential use as a therapeutic agent for diseases such as cancer and inflammation. In addition, the compound could be studied for its potential use as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases. Finally, the compound could be further studied for its potential use in other scientific research applications, such as drug delivery and drug targeting.
Synthesis Methods
The synthesis of 5-Cl-3-MES-1,2,4-TD involves the reaction of 1,2,4-thiadiazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide (NaOH). This reaction produces a mixture of 5-chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole and its isomer 5-chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazol-5-yl chloride. The mixture can then be separated by chromatography and the desired compound isolated.
Scientific Research Applications
5-Cl-3-MES-1,2,4-TD has been used in a wide range of scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent. The compound has been found to be effective at inhibiting the growth of certain cancer cell lines, such as human breast cancer cells, and has been shown to reduce inflammation in animal models of arthritis. In addition, 5-Cl-3-MES-1,2,4-TD has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases, such as diabetes and cardiovascular diseases.
Biochemical Analysis
Biochemical Properties
5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites . The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and metabolic processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis by activating cell signaling pathways that lead to programmed cell death . Additionally, this compound can influence gene expression and cellular metabolism, resulting in altered cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The activity and function of this compound are dependent on its subcellular localization, as different compartments provide distinct microenvironments for its interactions with biomolecules .
properties
IUPAC Name |
5-chloro-3-(2-methoxyethylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS2/c1-9-2-3-10-5-7-4(6)11-8-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMWSUPPUATGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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